![molecular formula C20H25N5O3S B2719630 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-34-4](/img/structure/B2719630.png)
5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular geometry, connectivity of atoms, and molecular mass .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For instance, the nitro group is electron-withdrawing and can participate in electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The development of heteroaromatic azido compounds and subsequent preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines showcases the utility of azido-thiophene derivatives in heterocyclic chemistry, highlighting synthetic pathways that could be analogous for creating compounds similar to the one (Westerlund, 1980).
Research on the synthesis of new 1,2,4-triazole derivatives, including antimicrobial activity studies, illustrates the broader context of triazole chemistry and its relevance in developing compounds with potential biological activities (Bektaş et al., 2007).
Biological Applications and Activity Studies
Studies on triazolothiadiazoles bearing pyrazole suggest their potential as antimicrobial agents, indicating that triazole and its fused systems can serve as scaffolds for designing compounds targeting bacterial and fungal infections (Reddy et al., 2010).
Investigations into triazolopyrimidines and related structures highlight their utility in creating neurokinin-1 receptor antagonists, which are significant for their roles in managing emesis and depression, showcasing the potential therapeutic applications of triazole derivatives (Harrison et al., 2001).
Chemical Transformations and Structural Analysis
- Research on the synthesis of triazolo-pyrimidines using ecofriendly additives highlights innovative methodologies in heterocyclic synthesis, emphasizing green chemistry principles and the potential for synthesizing complex molecules in a sustainable manner (Khaligh et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-16-21-20-24(22-16)19(26)18(29-20)17(23-10-12(2)9-13(3)11-23)14-5-7-15(8-6-14)25(27)28/h5-8,12-13,17,26H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBYDPFFWWZCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CC(CC(C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


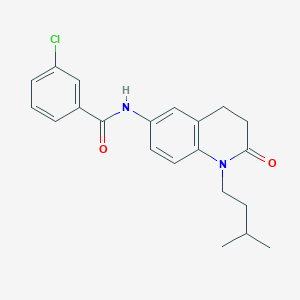
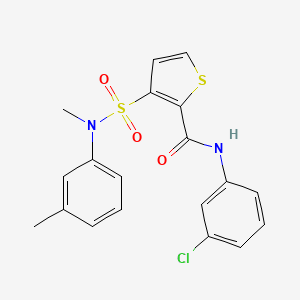
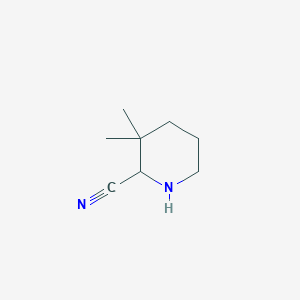
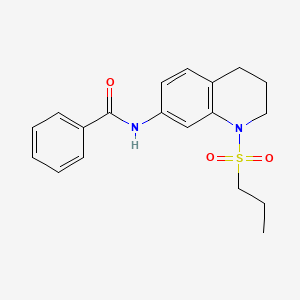
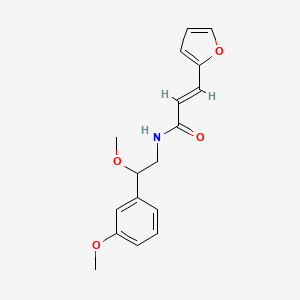
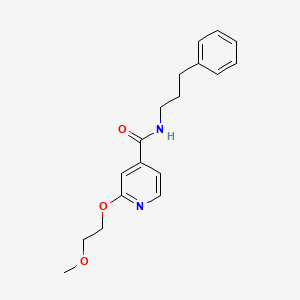
![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
![N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2719562.png)
![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)

![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)